DIAVERIDINE HYDROCHLORIDE DIAVERIDINE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 2507-23-5
VCID: VC2519091
InChI: InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);1H
SMILES: COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl
Molecular Formula: C13H17ClN4O2
Molecular Weight: 296.75 g/mol

DIAVERIDINE HYDROCHLORIDE

CAS No.: 2507-23-5

Cat. No.: VC2519091

Molecular Formula: C13H17ClN4O2

Molecular Weight: 296.75 g/mol

* For research use only. Not for human or veterinary use.

DIAVERIDINE HYDROCHLORIDE - 2507-23-5

Specification

CAS No. 2507-23-5
Molecular Formula C13H17ClN4O2
Molecular Weight 296.75 g/mol
IUPAC Name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);1H
Standard InChI Key VHEINFIJUXABAP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl
Canonical SMILES COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl

Introduction

Chemical Structure and Properties

Diaveridine hydrochloride is the hydrochloride salt of diaveridine, with the chemical name 5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine hydrochloride. It exhibits specific chemical and physical properties that contribute to its pharmaceutical efficacy.

Basic Chemical Identifiers

ParameterValue
Chemical Name5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine hydrochloride
CAS Registry Number2507-23-5
Molecular FormulaC13H16N4O2·HCl
Molecular Weight296.756 g/mol
Base Compound CAS5355-16-8 (Diaveridine)
Base Molecular FormulaC13H16N4O2
Base Molecular Weight260.29 g/mol

The compound consists of a pyrimidine ring with a 2,4-diamine substitution pattern and a 3,4-dimethoxybenzyl group at position 5 . The addition of hydrochloride improves the compound's solubility in water compared to the free base form.

Structural Characteristics

The molecular structure of diaveridine hydrochloride features critical functional groups that contribute to its activity:

  • A pyrimidine ring system with diamino substitution

  • A benzyl linking group

  • Two methoxy groups at positions 3 and 4 of the benzene ring

  • A hydrochloride salt formation

The dimethoxy substitution pattern on the benzene ring is particularly significant as it contributes to the compound's antibacterial activity .

Mechanism of Action

Diaveridine hydrochloride operates through a specific biochemical mechanism that enables its antiparasitic effects.

Dihydrofolate Reductase Inhibition

Diaveridine functions primarily by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway . This enzyme catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor in the biosynthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, diaveridine effectively prevents the synthesis of folic acid in parasitic organisms.

Selective Toxicity

The compound demonstrates selective toxicity against various protozoal pathogens, particularly those responsible for coccidiosis in animals. Its effectiveness against species of Pneumocystis has been documented, indicating its potential broader applications beyond coccidiosis treatment .

Synergistic Effects

Diaveridine is often used in combination with sulfonamides, creating a synergistic effect that enhances antiparasitic activity. This combination therapy targets sequential steps in the folate synthesis pathway, resulting in greater efficacy than either compound alone .

Synthesis and Preparation

The industrial production of diaveridine hydrochloride involves specific synthetic pathways that have been optimized for efficiency and yield.

Synthetic Route

A documented synthesis method involves the reaction between 2,4-diamino-5-methoxymethylpyrimidine and veratrole (1,2-dimethoxybenzene) in the presence of orthophosphoric acid . The detailed synthetic procedure includes:

  • Mixing 2,4-diamino-5-methoxymethylpyrimidine and veratrole with orthophosphoric acid

  • Heating the mixture at 110°C for 4 hours

  • Dissolving the resulting thick yellow solution in water

  • Adding the solution to potassium hydroxide solution at 10-15°C

  • Allowing the white precipitate to form and collecting it by filtration

  • Purification steps involving glacial acetic acid and sodium hydroxide

This synthesis can achieve yields of approximately 88.7% of the base compound (diaveridine), which can subsequently be converted to the hydrochloride salt .

Analytical Methods

Several analytical techniques have been developed and utilized to identify, quantify, and study the properties of diaveridine hydrochloride.

Spectrophotometric Analysis

Spectrophotometric methods have been established for the analysis of diaveridine, particularly through the formation of ion-associate complexes with sulfonphthalein acidic dyes . This approach offers advantages for quantitative determination in pharmaceutical formulations.

The following sulfonphthalein dyes have been used for spectrophotometric analysis of diaveridine:

Sulfonphthalein DyeType
Bromocresol greenI
Bromophenol blueII
Bromothymol blueIII
Bromocresol purpleIV
Bromocresol blueV
o-cresol redVI
p-cresol blueVII
m-cresol purpleVIII

These methods rely on the formation of colored complexes whose absorbance can be measured spectrophotometrically. The molar absorptivities and association constants for these complexes can be evaluated using the Benesi-Hildbrand equation .

Validation Parameters

Analytical methods for diaveridine hydrochloride have been validated using several parameters:

Validation ParameterSignificance
Molar absorptivityMeasure of how strongly the substance absorbs light
Specific absorptivityAbsorbance of a 1% solution
Sandell sensitivityConcentration producing an absorbance of 0.001
Correlation coefficientStatistical measure of linear relationship
Detection limitsLowest concentration reliably detected
Quantification limitsLowest concentration reliably quantified

These methods have been validated in terms of accuracy, specificity, precision, and linearity, making them suitable for quality control applications in pharmaceutical preparations .

Pharmaceutical Applications

Diaveridine hydrochloride has established applications in veterinary medicine, particularly in the management of parasitic infections.

Veterinary Usage

The primary application of diaveridine hydrochloride is as a coccidiostat in veterinary medicine for the prevention and treatment of coccidiosis, a parasitic disease affecting various animals, particularly poultry . Its effectiveness against protozoan parasites has made it an important component of animal health management protocols.

Formulation with Other Compounds

Diaveridine hydrochloride is often formulated in combination with other antiparasitic agents to enhance efficacy through synergistic effects. A notable example is its combination with sulfachloropyrazine sodium in compound anticoccidial medications . This combination leverages the complementary mechanisms of action of both compounds to achieve superior antiparasitic effects.

The preparation method for such combination solutions typically involves:

  • Dissolving sulfachloropyrazine sodium in a mixture of dimethyl sulfoxide and N-methylpyrrolidone

  • Adding diaveridine dissolved in a suitable cosolvent

  • Incorporating triethanolamine to stabilize the formulation

This approach offers advantages over powder formulations, including easier mixing, convenient dosing, and greater dose accuracy .

Toxicological Profile

Understanding the toxicological properties of diaveridine hydrochloride is essential for its safe and effective use in veterinary applications.

Genotoxicity

Research has demonstrated that diaveridine possesses genotoxic properties. It has been shown to induce structural chromosomal aberrations and cause DNA damage in vitro . These findings highlight the importance of careful handling and appropriate dosing when using this compound.

Regulatory Status

As a veterinary pharmaceutical, diaveridine hydrochloride is subject to regulatory oversight regarding its manufacture, distribution, and use. Proper documentation and compliance with relevant regulations are essential for facilities handling this compound.

Current Research and Future Perspectives

Research on diaveridine hydrochloride continues to evolve, with investigations into new applications and improved formulations.

Formulation Improvements

Recent research has focused on developing improved formulations to enhance the solubility, stability, and bioavailability of diaveridine hydrochloride. The development of solution formulations represents a significant advancement over traditional powder forms, offering benefits in terms of dosing accuracy and convenience .

Combination Therapies

The synergistic effects of diaveridine hydrochloride with other antiparasitic agents continue to be an area of active investigation. These studies aim to identify optimal combinations and dosing regimens to maximize efficacy while minimizing the potential for resistance development.

Analytical Method Development

Ongoing research in analytical chemistry continues to refine and develop new methods for the detection and quantification of diaveridine hydrochloride in various matrices. These advances support quality control in manufacturing, residue monitoring, and pharmacokinetic studies.

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